3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a thieno[2,3-b]pyridine core, substituted with furan, amino, and methoxyphenyl groups. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-b]pyridine derivatives have been associated with a variety of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that the mechanism of action is likely mediated through inhibition of certain enzymes or receptors . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives are known to exhibit a broad spectrum of biological properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s worth noting that thieno[2,3-b]pyridine derivatives have been associated with a variety of biological activities , suggesting that they may have multiple molecular and cellular effects.
Preparation Methods
The synthesis of 3-Amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives.
Introduction of the Furan Group: : The furan group can be introduced through a substitution reaction, where a suitable furan derivative reacts with the thieno[2,3-b]pyridine core.
Attachment of the Amino Group: : The amino group is typically introduced through a nitration reaction followed by reduction.
Introduction of the Methoxyphenyl Groups: : The methoxyphenyl groups are introduced through a substitution reaction involving methoxyphenyl derivatives.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions are common, where different substituents are introduced at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: : The compound has shown potential biological activity, making it a candidate for drug development and biological studies.
Medicine: : It has been investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: : The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 3-Amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other thieno[2,3-b]pyridine derivatives, furan derivatives, and methoxyphenyl derivatives. These compounds share some structural similarities but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-31-17-9-5-15(6-10-17)20-14-19(21-4-3-13-33-21)22-23(27)24(34-26(22)29-20)25(30)28-16-7-11-18(32-2)12-8-16/h3-14H,27H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMKOXARFQHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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